3-(9-Anthryl)acrylaldehyde
CAS No.: 38982-12-6
Cat. No.: VC21327629
Molecular Formula: C17H12O
Molecular Weight: 232.28 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 38982-12-6 |
---|---|
Molecular Formula | C17H12O |
Molecular Weight | 232.28 g/mol |
IUPAC Name | 3-anthracen-9-ylprop-2-enal |
Standard InChI | InChI=1S/C17H12O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-12H |
Standard InChI Key | NLHDGEXLFCDTHQ-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C=O |
SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=O |
Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=O |
Appearance | Solid powder |
Chemical Identity and Nomenclature
3-(9-Anthryl)acrylaldehyde belongs to the class of unsaturated aldehydes with a polycyclic aromatic hydrocarbon backbone. The compound features distinctive identification parameters that facilitate its recognition in chemical databases and regulatory frameworks.
Basic Identification Parameters
The compound is uniquely identified through several standardized codes and descriptors that help researchers and regulatory bodies track its usage and properties. Its molecular formula indicates the presence of 17 carbon atoms, 12 hydrogen atoms, and one oxygen atom, forming a conjugated system that contributes to its reactivity and spectroscopic properties .
Table 1: Identification Parameters of 3-(9-Anthryl)acrylaldehyde
Parameter | Value |
---|---|
CAS Number | 38982-12-6 |
EINECS Number | 254-235-0 |
Molecular Formula | C₁₇H₁₂O |
Molecular Weight | 232.28 g/mol |
MFCD Number | MFCD09751223 |
InChI | InChI=1/C17H12O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-12H/b10-5+ |
Synonyms and Alternative Names
The compound is known by several alternative names in scientific literature and commercial contexts, reflecting its structural characteristics and historical naming conventions . These synonyms include:
-
3-(9-Anthryl)acrolein
-
3-(9-Anthryl)propenal
-
(2E)-3-anthracen-9-ylprop-2-enal
-
Anthracene-9-propenal
-
3-(Anthracen-9-yl)propenal
-
Anthacrolein (colloquial)
Physical and Chemical Properties
3-(9-Anthryl)acrylaldehyde possesses distinctive physical and chemical characteristics that determine its behavior in laboratory settings and its potential applications in synthetic chemistry.
Physical State and Appearance
The compound typically appears as a golden yellow crystalline powder, though its color can range from light yellow to amber or even dark green depending on purity and storage conditions . This variation in physical appearance serves as a potential indicator of purity or degradation.
Thermodynamic Properties
Understanding the thermodynamic properties of 3-(9-Anthryl)acrylaldehyde is crucial for planning synthetic procedures and ensuring safe handling. The compound demonstrates relatively high melting and boiling points, consistent with its aromatic structure and intermolecular forces .
Table 2: Thermodynamic Properties
Property | Value | Method |
---|---|---|
Melting Point | 173-175°C | Experimental |
Boiling Point | 458.3±14.0°C at 760 mmHg | Predicted |
Flash Point | 173.8±15.4°C | Predicted |
Density | 1.2±0.1 g/cm³ | Experimental/Predicted |
Vapor Pressure | 1.39×10⁻⁸ mmHg at 25°C | Predicted |
Refractive Index | 1.727-1.728 | Experimental/Predicted |
Solubility and Chemical Reactivity
The compound demonstrates selective solubility, being notably soluble in chloroform but with limited solubility in more polar solvents . This solubility profile affects its purification methods and application in organic synthesis. The presence of the α,β-unsaturated aldehyde functionality makes it reactive toward nucleophiles, and the anthracene moiety provides opportunities for Diels-Alder reactions and other transformations involving the aromatic system .
Classification Category | Designation | Code |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302 |
Skin Corrosion/Irritation | Category 2 | H315 |
Serious Eye Damage/Irritation | Category 2A | H319 |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 |
Hazard Code | Xi (Irritant) |
Synthetic Applications
3-(9-Anthryl)acrylaldehyde serves as a versatile building block in organic synthesis, particularly in the creation of extended π-conjugated systems and functionalized anthracene derivatives.
Wittig Olefination Reactions
Research has demonstrated that 3-(9-Anthryl)acrylaldehyde and its derivatives can be effectively synthesized through solventless Wittig olefination reactions with conjugated phosphoranes . This environmentally friendly approach produces (E)-3-(9-Anthryl)acrylates with high stereoselectivity, making it valuable for green chemistry applications.
Functionalization and Cross-Coupling
The compound can undergo various transformations, including bromination to yield (E)-3[10-{9-bromoanthryl}]acrylates . These brominated derivatives serve as substrates for Suzuki-Miyaura cross-coupling reactions with arylboronic acids, facilitating the construction of complex π-extended systems with potential applications in materials science and optoelectronics.
Diels-Alder Chemistry
The anthracene moiety in 3-(9-Anthryl)acrylaldehyde makes it an excellent substrate for Diels-Alder reactions . Both conventional and solventless Diels-Alder methodologies have been applied to this compound, enabling the synthesis of complex polycyclic structures with controlled stereochemistry. These reactions expand the structural diversity accessible from this versatile building block.
Parameter | Value |
---|---|
HS Code | 2912299000 |
VAT | 17.0% |
Tax Rebate Rate | 13.0% |
MFN Tariff | 5.5% |
General Tariff | 30.0% |
Research Applications and Future Directions
The unique structural and chemical properties of 3-(9-Anthryl)acrylaldehyde position it as a valuable compound in several research domains.
Materials Science Applications
The extended π-conjugation in 3-(9-Anthryl)acrylaldehyde and its derivatives makes these compounds potentially useful in materials science applications, particularly in the development of organic electronic materials . The ability to functionalize these structures through cross-coupling reactions enables the fine-tuning of electronic and optical properties, potentially leading to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and related technologies.
Synthetic Methodology Development
The reactivity profile of 3-(9-Anthryl)acrylaldehyde continues to inspire the development of new synthetic methodologies . The compound has been utilized in solventless reactions, contributing to the advancement of green chemistry principles in organic synthesis. Further exploration of its reactivity under various conditions may lead to additional novel transformations and synthetic applications.
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